

Spectroscopic Characterization of Bornyl Formate: A Technical Guide

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Compound of Interest

Compound Name: Bornyl formate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **bornyl formate**, a bicyclic monoterpenoid ester. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, flavor and fragrance analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **bornyl formate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data for **bornyl formate** is not readily available in public databases, a reliable prediction can be made based on the comprehensive analysis of the closely related compounds, borneol and bornyl acetate. The following tables provide the experimental ^1H and ^{13}C NMR chemical shifts for borneol and bornyl acetate, which serve as a strong basis for interpreting the spectrum of **bornyl formate**. The formate proton is expected to appear as a singlet around 8.0 ppm.

Table 1: ^1H NMR Chemical Shift Data (in CDCl_3)

Proton	Borneol (ppm)	Bornyl Acetate (ppm)	Predicted Bornyl Formate (ppm)
H-2	4.02	5.15	~5.1
H-3endo	2.10	2.40	~2.3-2.4
H-3exo	1.75	1.85	~1.8
H-4	1.90	1.95	~1.9
H-5endo	1.30	1.35	~1.3
H-5exo	1.70	1.75	~1.7
H-6endo	1.05	1.10	~1.1
H-6exo	1.70	1.75	~1.7
H-8 (CH ₃)	0.88	0.89	~0.9
H-9 (CH ₃)	0.85	0.86	~0.8-0.9
H-10 (CH ₃)	1.00	1.01	~1.0
Formate-H	-	-	~8.0

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon	Borneol (ppm)	Bornyl Acetate (ppm)	Predicted Bornyl Formate (ppm)
C-1	47.9	48.0	~48
C-2	78.0	80.0	~79-80
C-3	38.8	36.9	~37
C-4	44.9	44.9	~45
C-5	27.9	27.9	~28
C-6	27.0	27.0	~27
C-7	49.0	49.1	~49
C-8 (CH ₃)	19.9	19.9	~20
C-9 (CH ₃)	18.8	18.8	~19
C-10 (CH ₃)	13.6	13.6	~14
Formate C=O	-	171.0	~161

Infrared (IR) Spectroscopy

The IR spectrum of **bornyl formate** is expected to show characteristic absorption bands for the ester functional group. Key absorptions would include a strong C=O stretching vibration and C-O stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for **Bornyl Formate**

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Ester)	Stretch	~1720-1730	Strong
C-H (sp ³)	Stretch	~2850-2960	Medium-Strong
C-O (Ester)	Stretch	~1150-1250	Strong
C-H (Formate)	Stretch	~2820	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **bornyl formate** results in characteristic fragmentation patterns. The molecular ion peak is expected at m/z 182.

Table 4: Mass Spectrometry Fragmentation Data for **Bornyl Formate**[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
182	Low	[M] ⁺ (Molecular Ion)
136	35.13	[M - HCOOH] ⁺
121	37.34	[C ₉ H ₁₃] ⁺
95	99.99	[C ₇ H ₉] ⁺ (Base Peak)
93	35.66	[C ₇ H ₇] ⁺
41	39.27	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **bornyl formate** for structural elucidation.

Materials:

- **Bornyl formate** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pasteur pipette and cotton wool
- Vortex mixer

Procedure:

- Accurately weigh the **bornyl formate** sample and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Ensure complete dissolution by gentle vortexing.
- Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- Cap the NMR tube and wipe the outside clean.
- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.
- Acquire the ^{13}C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.

- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of CDCl_3 ($\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **bornyl formate** to identify functional groups.

Method: Neat Liquid on Salt Plates

Materials:

- **Bornyl formate** sample (1-2 drops)
- Infrared-transparent salt plates (e.g., NaCl or KBr)
- Spectrometer-compatible sample holder
- Volatile solvent (e.g., dichloromethane or acetone) for cleaning

Procedure:

- Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry, volatile solvent.
- Place a single drop of the liquid **bornyl formate** onto the center of one salt plate.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.
- Place the sandwiched plates into the sample holder of the FTIR spectrometer.
- Acquire the background spectrum (air).
- Acquire the sample spectrum.

- Clean the salt plates thoroughly with a volatile solvent immediately after use to prevent damage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **bornyl formate**.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

- Dilute solution of **bornyl formate** in a volatile solvent (e.g., hexane or ethyl acetate)
- GC-MS instrument equipped with an EI source and a suitable capillary column (e.g., non-polar or medium-polarity).

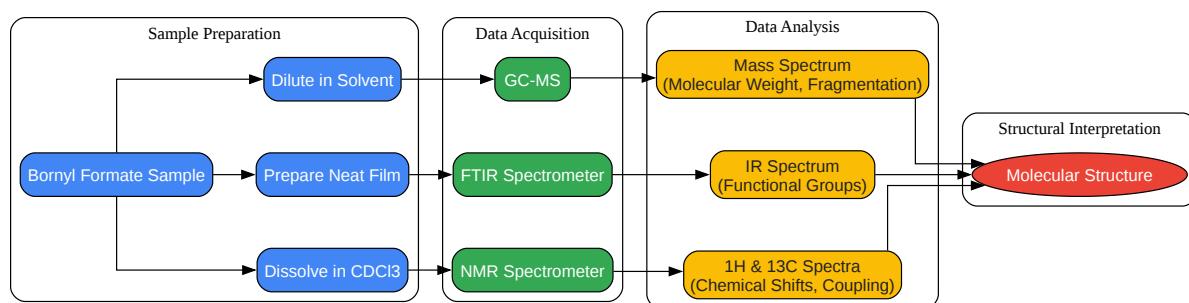
Procedure:

- Prepare a dilute solution of the **bornyl formate** sample (e.g., 1 mg/mL).
- Set the GC-MS operating parameters:
 - Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
 - Oven: Program the temperature to ensure good separation of components. For a pure sample, a simple temperature ramp (e.g., starting at 60 °C and ramping to 250 °C) is sufficient.
 - Carrier Gas: Use high-purity helium at a constant flow rate.
 - MS Source: Use a standard electron ionization energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

- Acquire the data. The mass spectrum corresponding to the chromatographic peak of **bornyl formate** will be recorded.
- Analyze the mass spectrum to identify the molecular ion and major fragment ions.

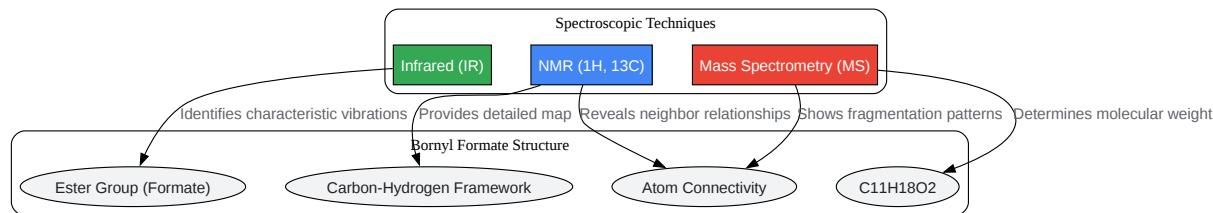
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.



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*General workflow for the spectroscopic analysis of **bornyl formate**.*



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Relationship between spectroscopic techniques and structural information.

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References

- 1. Bornyl formate | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]
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